molecular formula C12H15N7O B2876483 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1706299-78-6

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2876483
CAS No.: 1706299-78-6
M. Wt: 273.3
InChI Key: VIEOYMILTOVGQZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and isocyanates . The structures of these compounds are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The IR absorption spectra often show signals for C=O groups, and the 1H-NMR spectrum shows peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and substitution reactions .


Physical and Chemical Properties Analysis

1,2,4-Triazole derivatives typically have good thermal stability. The exact physical and chemical properties can vary depending on the specific substituents on the triazole ring .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives that incorporate elements of the specified compound's structure to explore their potential applications. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been reported. These compounds exhibited moderate effects against some bacterial and fungal species, showcasing the antimicrobial potential of these chemical frameworks (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antibacterial and Antifungal Activities

The exploration of the antibacterial and antifungal activities of synthesized compounds is a significant area of research. For instance, novel 1,3,4‐Thiadiazoles, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazine, and thieno[3,2-d]pyrimidines containing a 5‐Bromobenzofuran moiety derived from 1-(5-bromobenzofuran-2-yl)ethanone have been synthesized, with their structures elucidated by elemental analysis and spectral data. These compounds open avenues for creating potent antimicrobial agents with specific target activities (Abdelhamid, Fahmi, & Baaiu, 2016).

Antiproliferative Activity Against Human Cancer Cell Lines

Another crucial research direction is the synthesis and evaluation of compounds for antiproliferative activity against human cancer cell lines. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect using various assays against several human cancer cell lines. Some compounds in this series showed promising activity, highlighting the potential of these derivatives as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Anti-HIV Activity

The quest for new anti-HIV agents has led to the synthesis of novel compounds with potential activity against HIV. For instance, new 5-substituted Piperazinyl-4-nitroimidazole Derivatives have been synthesized and evaluated for their in vitro anti-HIV activity. This research is pivotal in developing novel therapeutics for HIV management (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Safety and Hazards

While some 1,2,4-triazole derivatives have demonstrated potent inhibitory activities against certain cancer cell lines, they have also shown very weak cytotoxic effects toward normal cells .

Future Directions

Future research on 1,2,4-triazole derivatives could focus on the design and development of more selective and potent molecules for various applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-10(20)17-2-4-18(5-3-17)11-6-12(15-8-14-11)19-9-13-7-16-19/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEOYMILTOVGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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